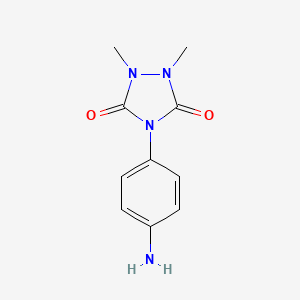![molecular formula C13H10ClF3N2O2 B2530303 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile CAS No. 1825634-32-9](/img/structure/B2530303.png)
4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile, also known as CTMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTMC is a heterocyclic compound that contains a morpholine ring, a benzoyl group, and a cyano group.
Wirkmechanismus
The mechanism of action of 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile has been shown to have both biochemical and physiological effects. In vitro studies have shown that 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile in lab experiments is its versatility as an intermediate for the synthesis of various heterocyclic compounds. 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile is also relatively easy to synthesize and purify. However, one limitation of 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile. One area of research is the development of 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile-based fluorescent probes for biological imaging. Another area of research is the synthesis of 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile derivatives with improved anticancer activity and reduced toxicity. Additionally, the use of 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile as a building block for the synthesis of functional materials, such as molecular wires and sensors, is an area of ongoing research.
In conclusion, 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile is a versatile compound with potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile have been discussed in this paper. Further research on 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile and its derivatives may lead to the development of new therapies for cancer and other diseases, as well as new materials with unique properties.
Synthesemethoden
The synthesis of 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile involves the reaction of 4-chloro-2-trifluoromethylbenzoic acid with morpholine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding amide intermediate. The amide intermediate is then treated with sodium cyanide to yield 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile has also been studied for its potential use as a fluorescent probe in biological imaging.
In material science, 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile has been used as a building block for the synthesis of functional materials, such as molecular wires and sensors. In organic synthesis, 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile has been used as a versatile intermediate for the synthesis of various heterocyclic compounds.
Eigenschaften
IUPAC Name |
4-[4-chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O2/c14-8-1-2-10(11(5-8)13(15,16)17)12(20)19-3-4-21-7-9(19)6-18/h1-2,5,9H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSOZCHVVQYLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=C(C=C(C=C2)Cl)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2530221.png)
![8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530222.png)
![4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2530224.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2530226.png)
![ethyl 4-[(4-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530227.png)

![Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2530232.png)
![(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530233.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530236.png)

![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2530238.png)
![2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2530242.png)